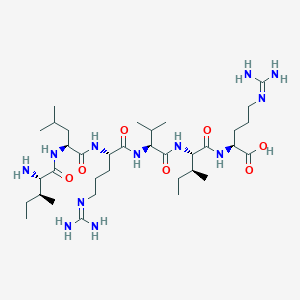

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It consists of multiple amino acids linked together, forming a unique structure that has potential applications in various scientific fields. This compound is particularly interesting due to its intricate molecular arrangement and potential biological activities.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithin erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der schrittweisen Addition von geschützten Aminosäuren. Jede Addition umfasst Deprotektions- und Kupplungsreaktionen, die die korrekte Reihenfolge der Aminosäuren gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung automatisierte Peptidsynthesizer umfassen, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Reaktionen gleichzeitig abwickeln, wodurch die Effizienz und Ausbeute erhöht werden. Darüber hinaus werden Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt, um das gewünschte Peptid von Nebenprodukten und Verunreinigungen zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂), Kaliumpermanganat (KMnO₄)

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

Substitution: Nukleophile (z. B. Amine, Thiole), Elektrophile (z. B. Alkylhalogenide)

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Peptiden führen, während Reduktion zu reduzierten Peptiden mit veränderten funktionellen Gruppen führen kann.

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine potenzielle Rolle in zellulären Prozessen und Signalwegen.

Medizin: Für sein therapeutisches Potenzial bei der Behandlung von Krankheiten oder als Medikamententrägersystem untersucht.

Industrie: Bei der Entwicklung neuer Materialien und biotechnologischer Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden, deren Aktivität modulieren und nachgeschaltete Effekte auslösen. Diese Interaktionen können verschiedene biologische Prozesse beeinflussen, wie z. B. Zellsignalisierung, Stoffwechsel und Genexpression.

Wirkmechanismus

The mechanism of action of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can influence various biological processes, such as cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Asparaginyl-L-isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminsäure

- L-Glutaminsäure, L-asparaginyl-L-isoleucyl-L-leucyl-L-arginylglycyl

Einzigartigkeit

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithin ist aufgrund seiner spezifischen Aminosäuresequenz und des Vorhandenseins von Diaminomethylidengruppen einzigartig. Diese Merkmale tragen zu seinen besonderen chemischen Eigenschaften und potenziellen biologischen Aktivitäten bei und heben ihn von anderen ähnlichen Verbindungen ab.

Eigenschaften

CAS-Nummer |

648424-46-8 |

|---|---|

Molekularformel |

C35H68N12O7 |

Molekulargewicht |

769.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C35H68N12O7/c1-9-20(7)25(36)30(50)45-24(17-18(3)4)29(49)43-22(13-11-15-41-34(37)38)28(48)46-26(19(5)6)31(51)47-27(21(8)10-2)32(52)44-23(33(53)54)14-12-16-42-35(39)40/h18-27H,9-17,36H2,1-8H3,(H,43,49)(H,44,52)(H,45,50)(H,46,48)(H,47,51)(H,53,54)(H4,37,38,41)(H4,39,40,42)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

IZHLUYZVJXMYNP-APGJSSKUSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)

![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)

![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)

![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)